3,5-Diaminophthalhydrazide
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Overview
Description
3,5-Diaminophthalhydrazide is an organic compound with the chemical formula C₈H₈N₄O₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diaminophthalhydrazide typically involves the reaction of phthalic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade phthalic anhydride and hydrazine hydrate, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminophthalhydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various phthalazinone derivatives, amine derivatives, and substituted phthalhydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Diaminophthalhydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Diaminophthalhydrazide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit the activity of queuine tRNA-ribosyltransferase, an enzyme involved in the modification of tRNA . This inhibition can affect various cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Diaminophthalhydrazide include other phthalazinones, such as:
- 4,5-Diaminophthalhydrazide
- 3,5-Diaminophthalic acid
- 3,5-Diaminophthalimide
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and biological activity.
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5,7-diamino-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H8N4O2/c9-3-1-4-6(5(10)2-3)8(14)12-11-7(4)13/h1-2H,9-10H2,(H,11,13)(H,12,14) |
InChI Key |
BAOICLZZDLLDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NNC2=O)N)N |
Origin of Product |
United States |
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